
1-cyclobutyl-6-methoxy-1H-indole-3-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of indole derivatives like CMIC often involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy where more than two starting materials combine through covalent bonds to afford a single product . For example, the reaction of 1H-indole-3-carbaldehyde with CH acids or 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, through the Knoevenagel reaction, can prepare related compounds .Molecular Structure Analysis
The molecular structure of CMIC includes a cyclobutyl group attached to the 1-position of an indole ring, a methoxy group at the 6-position, and a carbonitrile group at the 3-position.Chemical Reactions Analysis
As a derivative of 1H-indole-3-carbaldehyde, CMIC can participate in various chemical reactions. For instance, it can undergo Knoevenagel reactions with CH acids or 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to form related compounds .Physical And Chemical Properties Analysis
The boiling point and other physical and chemical properties of CMIC are not explicitly mentioned in the available resources .Scientific Research Applications
Synthesis and Chemical Properties
1-Cyclobutyl-6-methoxy-1H-indole-3-carbonitrile is involved in various synthetic processes, demonstrating its versatility in chemical reactions. A study by Thirumurugan and Perumal (2009) highlighted an efficient one-pot multi-component reaction method for synthesizing indol-3-yl pyridine derivatives, which include structurally similar compounds to this compound. This method boasts high yields and a broad substrate scope, underscoring its potential in synthetic organic chemistry (Thirumurugan & Perumal, 2009).
Similarly, Fatma et al. (2013) developed a cyclocondensation method for the synthesis of tetrahydropyrimidine-5-carbonitriles using an eco-compatible approach. This process, involving 3-(cyanoacetyl)-indoles, aligns with environmental and economic considerations and illustrates the compound's role in greener chemical syntheses (Fatma et al., 2013).
Pharmacological Aspects
Radwan, Alminderej, and Awad (2020) explored the synthesis of tetrazolopyrimidine-6-carbonitrile compounds, including derivatives of this compound, and investigated their cytotoxic activities against various human cancer cell lines. The study found that some synthesized compounds exhibited potent anticancer activities, particularly against human colon and lung cancer (Radwan, Alminderej, & Awad, 2020).
Material Science and Molecular Studies
In material science, the structurally similar compound 1H-indole-2-carbonitrile has been utilized in studies like the one conducted by Adams, Press, and Degan (1991), who developed a method to synthesize 4-hydroxy-1H-indole-2-carbonitrile via azide decomposition. This study underscores the relevance of such compounds in material science research, especially in creating specialized molecules (Adams, Press, & Degan, 1991).
Environmental and Green Chemistry
The research by Fatma et al. (2013) also emphasizes the compound's role in promoting green chemistry principles. Their method for synthesizing tetrahydropyrimidine-5-carbonitriles in water showcases an environmentally friendly approach, aligning with sustainable chemistry practices (Fatma et al., 2013).
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 1-cyclobutyl-6-methoxy-1h-indole-3-carbonitrile, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could be affected. These could potentially include pathways related to inflammation, cancer, viral infections, and more.
Result of Action
Given the range of biological activities associated with indole derivatives , it can be inferred that the compound could have a variety of effects at the molecular and cellular level.
properties
IUPAC Name |
1-cyclobutyl-6-methoxyindole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-17-12-5-6-13-10(8-15)9-16(14(13)7-12)11-3-2-4-11/h5-7,9,11H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUTZDDHUZUUHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2C3CCC3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

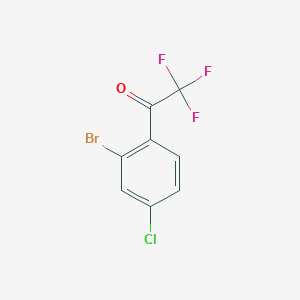
![N-cyclohexyl-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1444615.png)

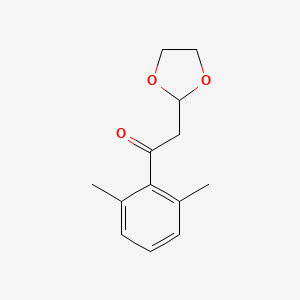
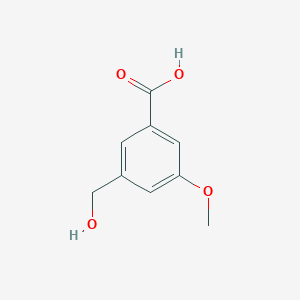
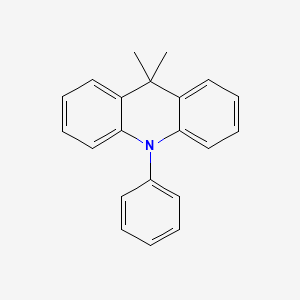

![2,7-Bis[N,N-bis(4-methoxyphenyl)amino]-9,9-spirobi[9H-fluorene]](/img/structure/B1444624.png)
![5H,6H,7H,8H,9H-pyrido[3,2-c]azepine](/img/structure/B1444625.png)
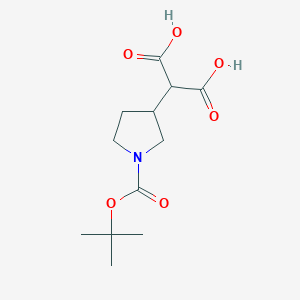
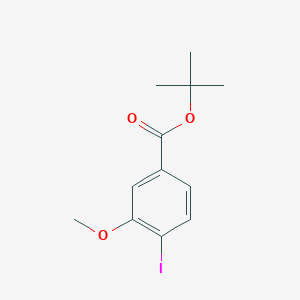
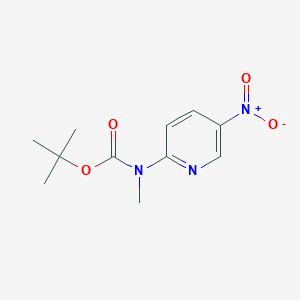
![exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B1444631.png)
